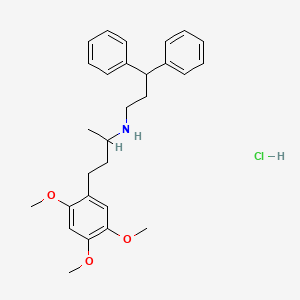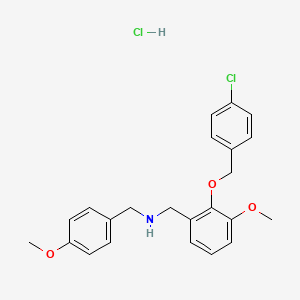
C23H25Cl2NO3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C23H25Cl2NO3 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat various allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol to form the intermediate, which is then reacted with chloroacetic acid to produce levocetirizine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of levocetirizine dihydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Levocetirizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Levocetirizine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new antihistamines.
Biology: It serves as a tool to study histamine H1 receptor interactions and allergic response mechanisms.
Medicine: Levocetirizine is extensively researched for its efficacy in treating allergic rhinitis, chronic urticaria, and other allergic conditions.
Mécanisme D'action
Levocetirizine dihydrochloride exerts its effects by selectively binding to the histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the cascade of allergic reactions, reducing symptoms such as itching, swelling, and rashes . The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: The parent compound of levocetirizine, with a similar structure but less selective for the H1 receptor.
Loratadine: Another antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: A non-sedating antihistamine with a different mechanism of action.
Uniqueness
Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for the histamine H1 receptor, which results in fewer side effects and greater efficacy in treating allergic symptoms compared to its counterparts .
Propriétés
Formule moléculaire |
C23H25Cl2NO3 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H24ClNO3.ClH/c1-26-21-12-8-17(9-13-21)14-25-15-19-4-3-5-22(27-2)23(19)28-16-18-6-10-20(24)11-7-18;/h3-13,25H,14-16H2,1-2H3;1H |
Clé InChI |
OVLCAYSYTXFLGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)

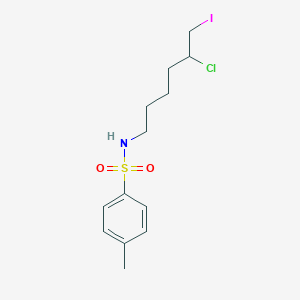
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
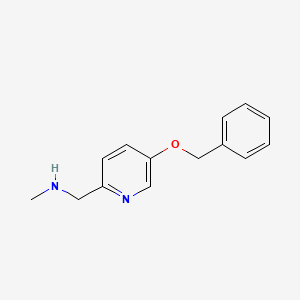
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
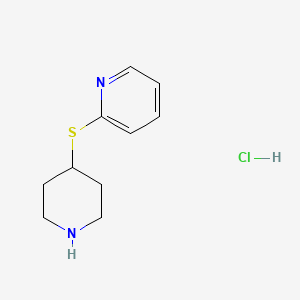

![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
